molecular formula C20H26ClNO3 B1215721 Estocin CAS No. 2424-75-1

Estocin

Cat. No.: B1215721
CAS No.: 2424-75-1
M. Wt: 363.9 g/mol
InChI Key: ZFUFAMMRSGTUQO-UHFFFAOYSA-N
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Description

Estocin, also known as this compound, is a useful research compound. Its molecular formula is C20H26ClNO3 and its molecular weight is 363.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Hair Follicle Research : Estrogens, including Estocin, profoundly alter hair follicle growth and cycling, suggesting potential applications in treating hair growth disorders such as androgenetic alopecia, hirsutism, and chemotherapy-induced alopecia (Ohnemus, Uenalan, Inzunza, Gustafsson, & Paus, 2006).

  • Measurement Challenges in Estradiol Research : this compound's applications extend to understanding estradiol's role in human biology, influencing diverse systems such as skin, blood vessels, bone, muscle, and the brain. This highlights the need for precision in measuring estradiol in research, as this compound's effects are intricately linked to estradiol's presence and concentration (Rosner, Hankinson, Sluss, Vesper, & Wierman, 2013).

  • Effects on the Pituitary-Gonadal Axis : this compound influences the Pituitary-Gonadal axis and hypothalamic Kiss-1 gene expression in female Wistar rats, suggesting its role in regulating reproductive hormones and ovarian tissue organization (Zohrabi, Parivar, Sanati, & Roodbari, 2018).

  • Social Behavior and Oxytocin Interaction : this compound's interaction with oxytocin, particularly in relation to estrogen's modulation, has implications in female social behavior, including maternal care, pair bonding, and aggression (Campbell, 2008).

  • Stress Responses in Women : The relationship between estrogen activity and oxytocin, another area impacted by this compound, is evident in studies of psychological stress responses in women. This highlights its potential application in understanding and managing stress-related conditions (Taylor, Gonzaga, Klein, Hu, Greendale, & Seeman, 2006).

  • Implications in Environmental Health Research : this compound's role is also significant in understanding the estrogenic variability in lab animal diets, crucial for ensuring accurate and reliable results in biomedical and environmental health research (Mead, 2006).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Estocin involves the condensation of two molecules of 2-phenylacetic acid with one molecule of 1,2,4-triazole-3-thiol in the presence of a coupling agent.", "Starting Materials": [ "2-phenylacetic acid", "1,2,4-triazole-3-thiol", "coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-phenylacetic acid (2 mol) and 1,2,4-triazole-3-thiol (1 mol) in a suitable solvent such as dichloromethane.", "Step 2: Add a coupling agent such as dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by recrystallization from a suitable solvent such as ethanol to obtain pure Estocin." ] }

CAS No.

2424-75-1

Molecular Formula

C20H26ClNO3

Molecular Weight

363.9 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-ethoxy-2,2-diphenylacetate;hydrochloride

InChI

InChI=1S/C20H25NO3.ClH/c1-4-24-20(17-11-7-5-8-12-17,18-13-9-6-10-14-18)19(22)23-16-15-21(2)3;/h5-14H,4,15-16H2,1-3H3;1H

InChI Key

ZFUFAMMRSGTUQO-UHFFFAOYSA-N

SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC[NH+](C)C.[Cl-]

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl

Related CAS

509-78-4 (Parent)

Synonyms

dimenoxadol
dimenoxadol hydrochloride
Estocin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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